tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
Molecular Formula |
C14H17BrN2O3 |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-6-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)5-10(19-4)6-11(12)17/h5-6,8H,7H2,1-4H3 |
InChI Key |
DXVGXQLNDYFHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the benzimidazole core can undergo reduction reactions under suitable conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the benzimidazole core.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can be used for ester hydrolysis.
Major Products:
- Substituted benzimidazole derivatives
- Hydroxylated benzimidazole derivatives
- Carboxylic acid derivatives
Scientific Research Applications
Tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound featuring a tert-butyl ester group, a bromomethyl substituent at the 4-position, and a methoxy group at the 6-position of the benzo[d]imidazole ring. It has a molecular weight of approximately 311.17 g/mol. The biological activity of this compound is attributed to its structural motifs, which are typical of imidazole derivatives. These compounds can interact with various biological targets, potentially influencing biochemical pathways related to antimicrobial and antiviral activities, suggesting therapeutic applications in treating infections or diseases caused by pathogens.
Potential Applications
This compound and similar compounds have potential applications in various fields:
- Therapeutic Agent: It can interact with biological targets through non-covalent interactions like hydrogen bonding and hydrophobic interactions, modulating different biochemical pathways effectively.
- Antimicrobial and Antiviral Activities: Imidazole derivatives are known for their potential in treating infections or diseases caused by pathogens.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| Tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | Bromine at 5-position | 0.75 |
| Tert-butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylate | Chlorine instead of bromine | 0.60 |
| Tert-butyl (3-(bromomethyl)phenyl)carbamate | Different aromatic substitution | 0.69 |
| Tert-butyl (4-(bromomethyl)phenyl)carbamate | Similar bromomethyl group | 0.69 |
| Tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Different heterocyclic structure | 0.60 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules and affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, while the tert-butyl ester group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Functional Group Variations in Benzimidazole Derivatives
tert-Butyl 6-Hydroxy-1H-Benzo[d]imidazole-1-Carboxylate (166)
- Structure : Differs by a hydroxy group at position 6 instead of methoxy and lacks the bromomethyl group at position 3.
- Synthesis : Prepared via Boc protection of 6-hydroxybenzimidazole using Boc₂O and DIPEA in 1,4-dioxane at 80°C, yielding 80% product .
- Physical Properties : Melting point 158–160°C; polar due to the hydroxy group, contrasting with the lipophilic bromomethyl analog .
(+)-tert-Butyl 4-[(2S,3S)-3-Dibenzylaminotetrahydrofuran-2-yl]imidazole-1-Carboxylate (19)
- Structure : Contains a tetrahydrofuran (THF) ring and dibenzylamine substituent instead of bromomethyl/methoxy groups.
- Synthesis : Involves stereoselective cyclization and Boc protection in THF at ambient temperature, followed by hydrogenation for deprotection .
- Applications : Used in chiral synthesis, contrasting with the target compound’s role as an electrophilic intermediate .
4-[(tert-Butoxy-S-Phenylalanyl)Carbonyl]-5-[(Benzyloxy-S-Leucyl)Carbonyl]-1H-Imidazole (4{39})
- Structure : Peptide-functionalized imidazole with Boc and benzyloxycarbonyl (Cbz) groups.
- Reactivity : Suited for peptide coupling rather than alkylation, highlighting the bromomethyl group’s unique utility in the target compound .
Substituent Effects on Reactivity and Stability
Biological Activity
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : C14H17BrN2O3
- Molecular Weight : 341.20 g/mol
- CAS Number : 1823836-59-4
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/ml | |
| Escherichia coli | 100 μg/ml | |
| Pseudomonas aeruginosa | 50 μg/ml |
In a study comparing the antimicrobial efficacy of several benzimidazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Anticancer Activity
The benzimidazole scaffold is known for its anticancer properties. Compounds similar to this compound have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A study highlighted the compound's ability to inhibit the growth of cancer cells in vitro, with IC50 values indicating significant cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of the bromomethyl group and methoxy substituent in this compound enhances its interaction with biological targets, which is crucial for its antimicrobial and anticancer effects.
Key Structural Features:
- The bromomethyl group is believed to play a role in enhancing lipophilicity, facilitating membrane penetration.
- The methoxy group may contribute to increased electron density on the aromatic ring, improving binding affinity to target proteins.
Case Studies
Several studies have investigated the biological activity of related benzimidazole compounds, providing context for the potential applications of this compound.
- Antimicrobial Efficacy Study : A comparative analysis of various benzimidazole derivatives demonstrated that compounds with similar substitutions exhibited varying degrees of antibacterial activity, reinforcing the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that modifications on the benzimidazole core significantly affected cytotoxicity, with certain derivatives showing enhanced potency compared to others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
